molecular formula C18H20N4O4S B2630910 2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol CAS No. 1226427-65-1

2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol

Cat. No. B2630910
CAS RN: 1226427-65-1
M. Wt: 388.44
InChI Key: CRMICBQFPSQSQW-UHFFFAOYSA-N
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Description

The compound “2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a 1,2,4-oxadiazole ring, a pyrimidinol ring, and a dimethoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole and pyrimidinol rings, for example, would contribute to the rigidity of the molecule, while the dimethoxyphenyl group could potentially participate in pi-stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups, the overall shape and size of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has focused on the synthesis of compounds with the oxadiazole ring and evaluating their potential as anti-bacterial agents and enzyme inhibitors. For instance, Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, discovering compounds with significant antibacterial activity against various bacterial strains and moderate inhibitors of α-chymotrypsin enzyme. Their studies suggest the potential of oxadiazole derivatives as pharmacologically relevant agents due to their antibacterial activity and moderate anti-enzymatic potential, with less cytotoxicity evident from cytotoxicity data (Siddiqui et al., 2014).

Antioxidant Activity

George et al. (2010) explored the synthesis of certain oxadiazole derivatives and evaluated their antioxidant activity. Their research provides insights into the potential use of these compounds in combating oxidative stress, which is a mechanism associated with various diseases (George et al., 2010).

Molecular Docking and Biological Evaluation

Fathima et al. (2021) synthesized novel benzoxazole derivatives linked with the oxadiazole moiety, assessing their antimicrobial, antioxidant, and antitubercular activities. Their findings highlight the importance of structural modifications in enhancing biological activity, as evidenced by the promising docking scores and antitubercular results for specific molecules (Fathima et al., 2021).

Crystal Structure and Biological Studies

Karanth et al. (2019) focused on the crystal structure and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, revealing their good antibacterial and potent antioxidant activities. This research underlines the importance of understanding the structural basis for the biological activities of oxadiazole derivatives (Karanth et al., 2019).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis, characterization, and biological activity of this compound, as well as analogs with similar structural features .

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-5-12-10(2)19-18(21-17(12)23)27-9-15-20-16(22-26-15)11-6-7-13(24-3)14(8-11)25-4/h6-8H,5,9H2,1-4H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMICBQFPSQSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-OL

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